molecular formula C7H8N2O B2988464 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one CAS No. 2126162-55-6

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one

Cat. No.: B2988464
CAS No.: 2126162-55-6
M. Wt: 136.154
InChI Key: YRRJTFKBGFEVAU-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one is a nitrogen-containing heterocyclic compound It features a fused ring system comprising a pyrrole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization. This method is efficient and provides good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position can affect its interaction with molecular targets and its overall chemical properties .

Properties

IUPAC Name

3-methyl-5,6-dihydropyrrolo[1,2-a]imidazol-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJTFKBGFEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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